6-Cyanopyrimidine-4-carboxylic acid
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Overview
Description
6-Cyanopyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyano group at the 6-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of cyanic acid derivatives with N-vinyl or aryl amides, followed by further derivatization . Another approach involves the use of cyanic bromide and thiocyanatomethane to form the desired pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free conditions and the use of magnetic catalysts have been explored to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidines .
Scientific Research Applications
6-Cyanopyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 6-Cyanopyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction and metabolic processes that are crucial for cell function and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Cyanopyrimidine-4-carboxylic acid include:
- Pyridine-4-carboxylic acid
- Pyrimidine-2-carboxylic acid
- Pyrimidine-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a cyano group and a carboxylic acid group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H3N3O2 |
---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
6-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-2-4-1-5(6(10)11)9-3-8-4/h1,3H,(H,10,11) |
InChI Key |
WKBZIMALGITKOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1C(=O)O)C#N |
Origin of Product |
United States |
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